molecular formula C24H35ClN2O2 B1666244 N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide CAS No. 345304-65-6

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide

Cat. No. B1666244
CAS RN: 345304-65-6
M. Wt: 419.0 g/mol
InChI Key: HSQAARMBHJCUOK-UHFFFAOYSA-N
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Description

AZD-9056 is a small molecule that acts as a selective antagonist of the P2X7 purinergic receptor. This receptor is involved in various physiological and pathological processes, including inflammation and pain. AZD-9056 has been investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases .

Scientific Research Applications

Mechanism of Action

AZD-9056 exerts its effects by selectively binding to and inhibiting the P2X7 purinergic receptor. This receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). Inhibition of the P2X7 receptor by AZD-9056 prevents the downstream signaling events that lead to inflammation and pain. The molecular targets and pathways involved include the inhibition of ATP-induced ion flux and the suppression of pro-inflammatory cytokine release .

Biochemical Analysis

Biochemical Properties

AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . AZD-9056 is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .

Cellular Effects

AZD-9056 exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, AZD-9056 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AZD-9056 involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, AZD-9056 can alter these processes at the molecular level .

Temporal Effects in Laboratory Settings

It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .

Dosage Effects in Animal Models

It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .

Metabolic Pathways

Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .

Transport and Distribution

Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-9056 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with appropriate reagents to form the core structure.

    Functional group modifications:

Industrial Production Methods

Industrial production of AZD-9056 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

AZD-9056 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AZD-9056 with modified functional groups, which can be further investigated for their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD-9056

AZD-9056 is unique due to its high selectivity and potency towards the P2X7 receptor. It has been extensively studied in clinical trials, providing a wealth of data on its safety and efficacy. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties make it a valuable tool compound for research and development .

properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

345304-65-6
Record name AZD-9056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9056
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.86 g) was added to a solution of 2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide (1.57 g, Example 29b) and 3-amino-1-propanol(0.8 ml) in dichloromethane (150 ml). After 24 h the crude reaction mixture was purified by chromatography (eluting with 5–20% methanol in dichloromethane+1% ammonia) to give the subtitled compound as a white solid (1.05 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(3-oxopropyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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